5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with phenylsulfanyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simple aliphatic precursors.
Introduction of Substituents: The phenylsulfanyl and propan-2-yl groups are introduced through substitution reactions. Common reagents include phenylthiol and isopropyl halides.
Oxidation and Reduction Steps: These steps are used to achieve the desired oxidation state of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used to control reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(phenylsulfanyl)cyclohexane-1,3-dione: Lacks the propan-2-yl group.
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the phenylsulfanyl group.
2-(Phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the dimethyl groups.
Properties
CAS No. |
139196-76-2 |
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Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenylsulfanyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O2S/c1-12(2)17(20-13-8-6-5-7-9-13)14(18)10-16(3,4)11-15(17)19/h5-9,12H,10-11H2,1-4H3 |
InChI Key |
GJQWBQXSLOBLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)CC(CC1=O)(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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